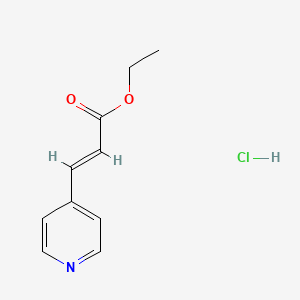
Ethyl 3-(pyridin-4-yl)acrylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(pyridin-4-yl)acrylate hydrochloride is a chemical compound with the molecular formula C10H11NO2·HCl. It is a derivative of pyridine and is often used in various chemical and pharmaceutical research applications. This compound is known for its unique structure, which includes a pyridine ring and an acrylate group, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(pyridin-4-yl)acrylate hydrochloride typically involves the reaction of ethyl acrylate with 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反应分析
Types of Reactions
Ethyl 3-(pyridin-4-yl)acrylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the acrylate group to an alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine-4-carboxylic acid or pyridine-4-ketone.
Reduction: Ethyl 3-(pyridin-4-yl)propan-1-ol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学研究应用
Ethyl 3-(pyridin-4-yl)acrylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 3-(pyridin-4-yl)acrylate hydrochloride involves its interaction with various molecular targets, such as enzymes and receptors. The pyridine ring can form hydrogen bonds and π-π interactions with target proteins, while the acrylate group can undergo Michael addition reactions with nucleophiles. These interactions can modulate the activity of the target proteins and pathways, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- Ethyl 3-(pyridin-2-yl)acrylate
- Ethyl 3-(pyridin-3-yl)acrylate
- Ethyl 3-(pyridin-4-yl)propanoate
Uniqueness
Ethyl 3-(pyridin-4-yl)acrylate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This compound’s unique structure makes it a valuable tool in the synthesis of novel pharmaceuticals and materials.
属性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
ethyl (E)-3-pyridin-4-ylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-2-13-10(12)4-3-9-5-7-11-8-6-9;/h3-8H,2H2,1H3;1H/b4-3+; |
InChI 键 |
QPXRUJISRPRPHA-BJILWQEISA-N |
手性 SMILES |
CCOC(=O)/C=C/C1=CC=NC=C1.Cl |
规范 SMILES |
CCOC(=O)C=CC1=CC=NC=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


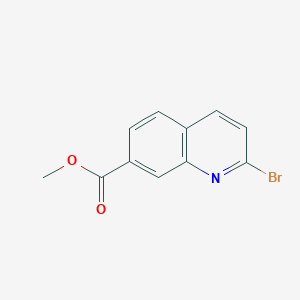
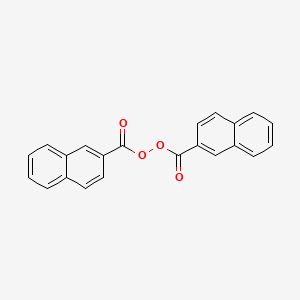

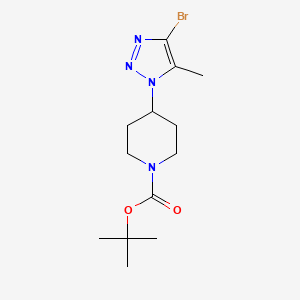
![2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13674848.png)

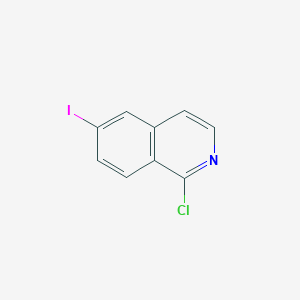
![4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13674861.png)
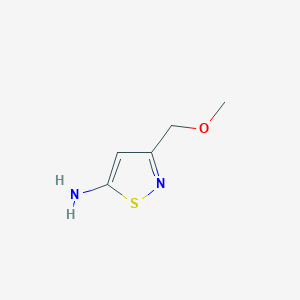


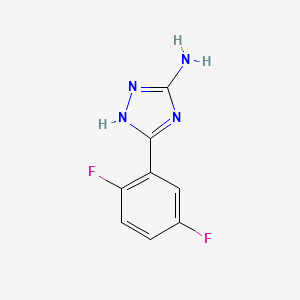
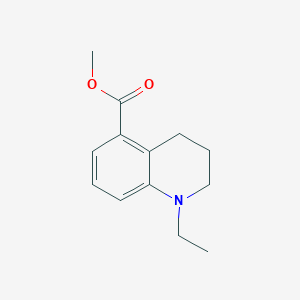
![6-(Bromomethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B13674888.png)
